N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Description
Properties
IUPAC Name |
3-bromo-4-iodo-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO3S/c1-15(13,14)11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCULRGZNRYNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-4-iodobenzoic Acid
The precursor 3-bromo-4-iodobenzoic acid (CAS 249647-25-4) is synthesized via a two-step process:
- Step 1 : Bromination and iodination of a benzoic acid derivative using bromine and iodine.
- Step 2 : Oxidation with chromium(VI) oxide in acetic acid to yield the final product.
Key Data :
| Parameter | Detail | Source |
|---|---|---|
| Starting Material | Benzoic acid derivative | |
| Reagents | Br₂, I₂, CrO₃, CH₃COOH | |
| Yield | Not explicitly reported |
Coupling with Methanesulfonamide
The acyl chloride reacts with methanesulfonamide to form the target compound. This step can be achieved via:
- Schotten-Baumann Reaction : Acyl chloride + methanesulfonamide in the presence of a base (e.g., NaOH).
- Peptide Coupling Agents : HATU or EDCI, as demonstrated in the synthesis of Kv11.1 channel modulators.
- Dissolve 3-bromo-4-iodobenzoyl chloride in dry dichloromethane (DCM).
- Add methanesulfonamide and a coupling agent (e.g., HATU) with a base (e.g., triethylamine).
- Stir at room temperature for 12–24 hours, followed by purification via crystallization or chromatography.
Purification and Characterization
- Crystallization : Hot methanol-water mixtures are effective for removing impurities, as seen in the purification of 4-iodo-3-nitrobenzamide (>99.5% purity).
- Analytical Data :
- ¹H-NMR : Expected aromatic protons and sulfonamide NH signals (δ 7.74–8.70 ppm, similar to).
- HPLC Purity : >99% achievable with optimized crystallization.
Challenges and Optimizations
- Regioselectivity : Ensuring correct positioning of bromo and iodo groups during electrophilic substitution.
- Solvent Safety : Replacement of toxic solvents (e.g., acetonitrile) with methanol-water systems for crystallization.
- Yield Improvement : Use of anhydrous ammonia gas in methanol for amidation reactions (95% yield reported for analogous compounds).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms on the benzoyl group can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The methanesulfonamide moiety can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzoyl group, while coupling reactions can produce biaryl or alkyne-linked products.
Scientific Research Applications
Chemistry: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoyl derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide depends on its specific application. In general, the compound can interact with various molecular targets through its halogenated benzoyl group and methanesulfonamide moiety. These interactions may involve hydrogen bonding, halogen bonding, and other non-covalent interactions, affecting the activity of enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
4-Bromo-N-methylbenzenesulfonamide (CAS 703-12-8)
- Structural Differences : Lacks the benzoyl group and iodine substitution. The absence of the electron-withdrawing benzoyl moiety reduces its electrophilicity compared to the target compound.
- Physical Properties : Melting point and solubility data are unavailable in the provided evidence, but its lower molecular weight (260.12 g/mol) suggests reduced thermal stability compared to the iodinated analogue .
N-(3-Bromophenyl)methanesulfonamide (Intermediate 132)
- Synthesis : Synthesized via Suzuki-Miyaura coupling using bis(pinacolato)diboron and Pd catalysts, similar to methods for aryl halide functionalization. The target compound may require analogous halogen-selective reactions for iodine introduction .
- Reactivity : The iodine atom in the target compound enhances susceptibility to nucleophilic aromatic substitution compared to bromine-only analogues, as seen in intermediates for kinase inhibitors .
N-Allyl-4-methyl-benzenesulfonamide Derivatives
- Functional Groups : The allyl group introduces conformational flexibility, contrasting with the rigid benzoyl group in the target compound. This flexibility impacts binding affinity in biological systems .
Spectroscopic and Analytical Comparisons
NMR and IR Profiles
- N-(2-Methylphenyl)methanesulfonamide : DFT studies reveal distinct NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and IR vibrations (e.g., S=O stretching at 1348 cm⁻¹). The target compound’s iodine atom would deshield adjacent protons, shifting NMR peaks downfield, while Br/I substituents alter IR absorption frequencies .
- Methyl 5-bromo-2-{[(4-methylphenylsulfonyl)amino]benzoate: Shares a brominated aromatic core. Its melting point (177–180°C) and HPLC retention behavior provide benchmarks for assessing the target compound’s purity and stability .
Biological Activity
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis begins with 3-bromo-4-iodobenzoic acid.
- Activation : The carboxylic acid group is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
- Amidation : The acyl chloride is reacted with methanesulfonamide in the presence of a base such as triethylamine to yield the final compound.
The mechanism of action for this compound is complex and varies depending on its application. The compound can interact with various molecular targets through its halogenated benzoyl group and methanesulfonamide moiety. These interactions may involve:
- Hydrogen bonding
- Halogen bonding
- Other non-covalent interactions that affect the activity of enzymes, receptors, or other biomolecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of methanesulfonamide have shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms independent of cyclooxygenase (COX) inhibition. In vitro studies demonstrate significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| JCC76 (analog) | SKBR-3 | 1.38 | Induces apoptosis via cytochrome c release |
| CSUOH0901 (derivative) | SKBR-3 | 0.5 | Cell cycle arrest and apoptosis induction |
| Nimesulide | Various | 200-500 | COX-independent mechanisms |
Enzyme Inhibition
This compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical in inflammatory processes and cancer progression . The compound's ability to bind at the active site of these enzymes could provide therapeutic avenues for treating inflammation-related diseases.
Case Studies
- In Vivo Studies : In animal models, derivatives related to this compound have demonstrated chemopreventive effects against carcinogen-induced tumors, suggesting a role in cancer prevention .
- Structural Biology Insights : Structural studies have elucidated the binding modes of similar compounds at enzyme active sites, providing insights into their inhibitory mechanisms . This knowledge can guide further drug design efforts.
Q & A
Basic: What synthetic strategies are effective for preparing N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide?
Answer:
The synthesis typically involves sequential halogenation and sulfonamide coupling. A common approach is:
Halogenation : Bromine and iodine are introduced via electrophilic aromatic substitution or metal-catalyzed coupling (e.g., Ullmann or Suzuki reactions) to ensure regioselectivity at the 3- and 4-positions of the benzoyl ring.
Sulfonamide Formation : Methanesulfonamide is coupled to the halogenated benzoyl intermediate using activating agents like EDCI or HOBt in anhydrous conditions .
Key Considerations : Optimize reaction temperatures (e.g., 0–25°C for halogenation) and use inert atmospheres (N₂/Ar) to prevent oxidation of iodine. Purification via column chromatography or recrystallization is critical for removing unreacted halides .
Basic: How is the compound characterized structurally and analytically?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and sulfonamide connectivity. Aromatic protons near bromine/iodine show deshielding .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~456–458) and isotopic patterns (distinct for Br/I) .
- X-ray Crystallography : Resolve crystal packing and halogen-bonding interactions, particularly iodine’s role in stabilizing molecular conformations .
Advanced: How do bromine and iodine substituents influence electronic properties and reactivity?
Answer:
- Electronic Effects : Bromine (σₚ = +0.26) and iodine (σₚ = +0.28) are electron-withdrawing, polarizing the benzoyl ring and activating it toward nucleophilic attack at the carbonyl group.
- Halogen Bonding : Iodine’s large atomic radius and polarizability enable strong halogen bonding (e.g., with carbonyl oxygens or sulfonamide sulfurs), which can direct crystallization or modulate enzyme inhibition .
- Cross-Coupling Reactivity : Iodine’s superior leaving-group ability facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions for derivatization, while bromine allows selective functionalization under milder conditions .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the sulfonamide sulfur or halogenated aryl ring. This predicts sites for covalent binding (e.g., with cysteine residues in enzymes) .
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, focusing on halogen-bonding interactions with active-site residues. Compare with analogs (e.g., chlorine/fluorine derivatives) to rationalize selectivity .
Basic: What stability and solubility challenges arise during experimental handling?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Use sonication or co-solvents (e.g., 10% EtOH in H₂O) for biological assays .
- Stability : Protect from light (iodine’s photosensitivity) and moisture. Store under inert gas at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to resolve contradictions in observed vs. predicted biological activity?
Answer:
- Mechanistic Studies : Perform enzyme kinetics (e.g., IC₅₀ determination) with purified targets to distinguish direct inhibition from off-target effects. Use isotopic labeling (³H/¹⁴C) to track metabolite formation .
- SAR Analysis : Synthesize derivatives (e.g., replacing iodine with CF₃ or NO₂) to isolate electronic vs. steric contributions. Compare inhibition profiles using ANOVA or multivariate regression .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Toxicity : Bromine/iodine release during decomposition may irritate respiratory systems. Use fume hoods and PPE (gloves, goggles).
- Waste Disposal : Quench reactive halides with Na₂S₂O₃ before aqueous disposal. Follow institutional guidelines for heavy-metal-containing waste .
Advanced: How does the compound’s halogen configuration affect its UV/Vis spectrum?
Answer:
- Absorption Bands : Bromine (n→σ* transition ~200–250 nm) and iodine (spin-orbit coupling ~270–300 nm) create distinct absorbance peaks. Solvent polarity shifts these bands; use TD-DFT to correlate experimental and theoretical spectra .
Advanced: What strategies optimize yield in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC (silica gel, EtOAc/hexane) after each step to identify intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times for halogenation steps (e.g., 30 min at 100°C vs. 12 hr conventional heating) .
Basic: What are key applications in medicinal chemistry research?
Answer:
- Enzyme Inhibition : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, COX-2) for anticancer or anti-inflammatory studies.
- Probe Development : Use iodine’s radiolabeling potential (¹²⁵I) for imaging or pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
